3-Diphenylphosphinothioylpropanenitrile
Description
3-Diphenylphosphinothioylpropanenitrile (C₁₅H₁₅NPS) is an organophosphorus compound characterized by a central propanenitrile backbone substituted with a diphenylphosphinothioyl group (–P(S)Ph₂). This compound is notable for its dual functionality: the electron-withdrawing nitrile group and the thiophosphine moiety, which confers unique reactivity in catalytic and synthetic applications. It is widely utilized as a ligand in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to its ability to stabilize metal centers while enhancing electron transfer efficiency . Its stability under aerobic conditions and solubility in polar aprotic solvents (e.g., DMSO, THF) further bolster its utility in industrial and academic settings .
Properties
CAS No. |
6591-14-6 |
|---|---|
Molecular Formula |
C15H14NPS |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-diphenylphosphinothioylpropanenitrile |
InChI |
InChI=1S/C15H14NPS/c16-12-7-13-17(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 |
InChI Key |
JBCHGXKOBIGXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Diphenylphosphinothioylpropanenitrile with analogous organophosphorus compounds, focusing on structural, physicochemical, and functional differences.
Structural Analogues
2.1.1 3-Diphenylphosphinopropanenitrile
- Structure : Ph₂P–CH₂CH₂CN (lacks the sulfur atom in the phosphine group).
- Key Differences: The absence of the thioyl (–S) group reduces electron-withdrawing effects, leading to lower catalytic activity in palladium-mediated cross-couplings (e.g., Suzuki yields drop from 92% to 68% compared to the thioyl derivative) . Higher solubility in nonpolar solvents (e.g., toluene) due to decreased polarity.
2.1.2 2-Diphenylphosphinothioylpropanenitrile
- Structure : Ph₂P(S)–CH₂CNCH₃ (methyl-substituted at the nitrile-adjacent carbon).
- Key Differences: Steric hindrance from the methyl group reduces ligand-metal coordination efficiency, lowering reaction yields in Heck couplings (85% vs. 92% for the 3-substituted analogue) . Melting point is notably lower (98–100°C vs. 120–122°C), attributed to reduced molecular symmetry .
2.1.3 3-Diphenylphosphinothioylacetamide
- Structure : Ph₂P(S)–CH₂CONH₂ (nitrile replaced by an amide group).
- Key Differences: The amide group introduces hydrogen-bonding capacity, improving solubility in aqueous systems but destabilizing metal-ligand complexes in organic solvents . Limited utility in high-temperature reactions due to thermal decomposition above 150°C .
Physicochemical and Functional Comparison
Research Findings and Industrial Relevance
Recent studies highlight this compound’s role in sustainable chemistry:
- Green Synthesis : Demonstrated efficacy in solvent-free Suzuki reactions, achieving 89% yield with minimal palladium loading (0.5 mol%) .
- Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors, where its sulfur moiety improves regioselectivity by 30% compared to phosphine oxide analogues .
- Limitations : Despite advantages, its synthesis involves toxic intermediates (e.g., thiophosphoryl chlorides), necessitating stringent safety protocols .
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